Indomethacin-nhs

Description

Structure

2D Structure

3D Structure

Properties

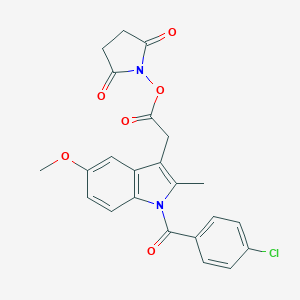

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN2O6/c1-13-17(12-22(29)32-26-20(27)9-10-21(26)28)18-11-16(31-2)7-8-19(18)25(13)23(30)14-3-5-15(24)6-4-14/h3-8,11H,9-10,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBRFPULIXPNAAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)ON4C(=O)CCC4=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70146484 |

Source

|

| Record name | Indomethacin-nhs | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70146484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104425-42-5 |

Source

|

| Record name | Indomethacin-nhs | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104425425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indomethacin-nhs | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70146484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Indomethacin in Inflammatory Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indomethacin (B1671933) is a potent non-steroidal anti-inflammatory drug (NSAID) with well-established analgesic, anti-inflammatory, and antipyretic properties.[1] Its primary mechanism of action involves the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are critical for the synthesis of prostaglandins (B1171923)—key mediators of inflammation, pain, and fever.[1][2][3][4][5] This guide provides a detailed exploration of indomethacin's molecular interactions within inflammatory cascades, presents quantitative data on its inhibitory activity, outlines key experimental protocols for its characterization, and visualizes the involved signaling pathways.

Primary Mechanism of Action: Inhibition of Cyclooxygenase (COX)

The anti-inflammatory effects of indomethacin are predominantly mediated through its inhibition of the cyclooxygenase enzymes. COX enzymes catalyze the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2), the precursor for various prostaglandins and thromboxanes.[6]

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate essential physiological functions, such as protecting the gastric mucosa, maintaining renal blood flow, and supporting platelet aggregation.[3][7]

-

COX-2: This isoform is typically inducible and its expression is upregulated by inflammatory stimuli such as cytokines, mitogens, and endotoxins.[3][7] Prostaglandins produced by COX-2 are the primary mediators of inflammation, pain, and fever.[6]

Indomethacin is a non-selective inhibitor, meaning it targets both COX-1 and COX-2.[2][4][6] This non-selectivity is responsible for both its therapeutic anti-inflammatory effects (primarily through COX-2 inhibition) and its potential side effects, such as gastrointestinal issues, which are linked to the inhibition of COX-1's protective functions.[1][4]

Quantitative Data: COX Inhibition

The inhibitory potency of indomethacin against COX-1 and COX-2 is typically quantified by its half-maximal inhibitory concentration (IC50). The IC50 values can vary between studies due to different assay conditions and enzyme sources.

| Enzyme Target | IC50 Value | Source/Species | Reference |

| COX-1 | 18 nM | Human (in CHO cells) | [8][9] |

| COX-2 | 26 nM | Human (in CHO cells) | [8][9] |

| COX-1 | 230 nM | Not Specified | [10] |

| COX-2 | 630 nM | Not Specified | [10] |

| oCOX-1 (ovine) | 27 nM | Ovine (purified) | [7] |

| mCOX-2 (murine) | 127 nM | Murine (purified) | [7] |

| hCOX-2 (human) | 180 nM | Human (purified) | [7] |

| oCOX-1 (ovine) | 0.42 µM | Ovine | [11] |

| hCOX-2 (human) | 2.75 µM | Human | [11] |

Downstream Effects: Inhibition of Prostaglandin Synthesis

By blocking COX-1 and COX-2, indomethacin effectively halts the production of prostaglandins, which are central to the inflammatory response.[1][3][5][12] For instance, Prostaglandin E2 (PGE2) is a key mediator involved in vasodilation, increased vascular permeability, and sensitization of nociceptors, leading to the classic signs of inflammation (redness, swelling, and pain).

Studies have demonstrated a direct correlation between the plasma concentration of indomethacin and the inhibition of prostaglandin synthesis.[13]

| Parameter | Effective Concentration/Observation | Reference |

| Inhibition of PG Synthesis | 1-3 µM | [12][14] |

| 60% Suppression of PGE-M Excretion | Plasma levels of 0.05 to 0.3 µg/ml | [13] |

Broader Effects on Inflammatory Pathways

Beyond its primary role as a COX inhibitor, indomethacin has been shown to modulate other inflammatory signaling pathways, which may contribute to its overall anti-inflammatory profile.

Modulation of the NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. The canonical NF-κB pathway is a key target for anti-inflammatory therapies.[15] Some studies suggest that indomethacin can inhibit the activation of NF-κB.[16][17] This effect appears to be independent of its COX-inhibitory activity. Chronic administration of indomethacin has been shown to reduce NF-κB activity, which was associated with a reduction in amyloid pathology in a mouse model of Alzheimer's disease.[16][17] In some contexts, however, indomethacin has been reported to induce NF-κB activation, particularly in the gastric mucosa, contributing to local inflammation.[18]

Other Potential Mechanisms

-

Inhibition of Leukocyte Migration: Indomethacin has been shown to influence the migration of white blood cells to inflamed tissues, which would reduce the accumulation of these cells at the site of inflammation and minimize tissue damage.[3]

-

Stabilization of Lysosomal Membranes: By stabilizing lysosomal membranes, indomethacin may prevent the release of destructive enzymes that contribute to tissue damage and inflammation.[3]

Experimental Protocols

Measurement of Cyclooxygenase Inhibition (IC50 Determination) via LC-MS/MS

This protocol is adapted from methods used to determine the IC50 values of COX inhibitors.[11]

Objective: To determine the concentration of indomethacin that inhibits 50% of the activity of COX-1 and COX-2.

Materials:

-

Purified ovine COX-1 or human COX-2 enzyme

-

Arachidonic acid (substrate)

-

Indomethacin (inhibitor)

-

Reaction buffer (e.g., Tris-HCl)

-

Prostaglandin E2 (PGE2) standard

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Methodology:

-

Enzyme Preparation: Reconstitute the purified COX enzyme in the reaction buffer.

-

Inhibitor Preparation: Prepare a series of dilutions of indomethacin in the appropriate solvent.

-

Reaction Incubation:

-

In a microplate, combine the reaction buffer, the enzyme, and varying concentrations of indomethacin (or vehicle control).

-

Pre-incubate the mixture at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate for a defined period (e.g., 2 minutes) at 37°C.

-

-

Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a strong acid like HCl).

-

Sample Preparation for LC-MS/MS:

-

Perform solid-phase extraction to purify and concentrate the PGE2 product from the reaction mixture.

-

Reconstitute the extracted sample in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the sample into the LC-MS/MS system.

-

Separate PGE2 from other components using a suitable chromatography column.

-

Quantify the amount of PGE2 produced using mass spectrometry by monitoring specific parent-daughter ion transitions.

-

-

Data Analysis:

-

Calculate the percentage of COX inhibition for each indomethacin concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the indomethacin concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Assessment of NF-κB Activation via Western Blot

This protocol is based on methodologies used to assess NF-κB activation in tissue samples following indomethacin treatment.[18]

Objective: To measure the levels of key proteins in the NF-κB pathway (e.g., IKKβ, IκBα, and nuclear NF-κB p65) in response to indomethacin.

Materials:

-

Tissue samples (from control and indomethacin-treated subjects)

-

Cell lysis buffer and nuclear extraction kits

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-IKKβ, anti-IκBα, anti-NF-κB p65, anti-loading control like β-actin or Lamin B)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Methodology:

-

Protein Extraction:

-

Homogenize tissue samples in lysis buffer to obtain cytosolic extracts.

-

For nuclear NF-κB levels, perform nuclear extraction according to the kit manufacturer's protocol.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE:

-

Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

-

Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody of interest (e.g., anti-IκBα) overnight at 4°C.

-

Wash the membrane multiple times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the target protein band to that of the loading control (β-actin for cytosolic proteins, Lamin B for nuclear proteins).

-

Compare the normalized protein levels between control and indomethacin-treated groups.

-

References

- 1. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. What is the mechanism of Indomethacin? [synapse.patsnap.com]

- 4. Indometacin - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. Ibuprofen - Wikipedia [en.wikipedia.org]

- 7. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. apexbt.com [apexbt.com]

- 11. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of indomethacin on prostaglandin synthesis and on contractile response of the guinea pig gallbladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Relation between plasma concentration of indomethacin and its effect on prostaglandin synthesis and platelet aggregation in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. karger.com [karger.com]

- 15. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Modulation of nuclear factor-kappa B activity by indomethacin influences A beta levels but not A beta precursor protein metabolism in a model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Modulation of Nuclear Factor-κB Activity by Indomethacin Influences Aβ Levels but Not Aβ Precursor Protein Metabolism in a Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Unraveling the Core Mechanism: Indomethacin's Potent Inhibition of Prostaglandin Synthesis

A Technical Guide for Researchers and Drug Development Professionals

Indomethacin (B1671933), a potent non-steroidal anti-inflammatory drug (NSAID), has long been a cornerstone in the management of pain and inflammation. Its therapeutic efficacy is intrinsically linked to its profound ability to inhibit the synthesis of prostaglandins (B1171923), key lipid mediators of inflammation, pain, and fever. This in-depth technical guide provides a comprehensive overview of the core mechanisms by which indomethacin exerts its effects, details key experimental protocols for assessing its activity, and presents quantitative data to support its well-established pharmacological profile.

The Central Dogma: Inhibition of Cyclooxygenase (COX) Enzymes

The primary mechanism of action of indomethacin is the non-selective and reversible inhibition of the cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases (PTGS).[1][2][3] These enzymes, existing as two main isoforms, COX-1 and COX-2, catalyze the committed step in the biosynthesis of prostaglandins from their precursor, arachidonic acid.[4][5][6]

-

COX-1 is constitutively expressed in most tissues and is responsible for the baseline production of prostaglandins that play a role in physiological processes such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and facilitating platelet aggregation.[2][5]

-

COX-2 , on the other hand, is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation by various stimuli, including cytokines and growth factors.[2][5] The prostaglandins produced by COX-2 are pivotal mediators of the inflammatory response, pain, and fever.[1]

Indomethacin binds to the active site of both COX isoforms, preventing arachidonic acid from accessing the catalytic domain and thereby blocking its conversion to the unstable intermediate, prostaglandin (B15479496) H2 (PGH2).[7] This action effectively curtails the production of all downstream prostaglandins.

Quantitative Analysis of COX Inhibition

The inhibitory potency of indomethacin against COX-1 and COX-2 is typically quantified by its half-maximal inhibitory concentration (IC50). These values can vary depending on the specific assay conditions and the source of the enzymes.

| Enzyme | Inhibitor | IC50 | Assay System | Reference |

| COX-1 | Indomethacin | 0.1 µg/mL | Not specified | [8] |

| COX-2 | Indomethacin | 5 µg/mL | Not specified | [8] |

| oCOX-1 | Indomethacin | 27 nM | Purified ovine COX-1 | [9][10] |

| mCOX-2 | Indomethacin | 127 nM | Purified murine COX-2 | [9][10] |

| hCOX-2 | Indomethacin | 180 nM | Purified human COX-2 | [9][10] |

| COX-1 | Indomethacin | 0.063 µM | Human articular chondrocytes (unstimulated) | [11] |

| COX-2 | Indomethacin | 0.48 µM | Human articular chondrocytes (IL-1 stimulated) | [11] |

| COX-2 | Indomethacin | 2 µM | Murine COX-2 (AA oxygenation) | [12] |

| COX-2 | Indomethacin | 5.5 µM | Murine COX-2 (2-AG oxygenation) | [12] |

| PGE2 Release | Indomethacin | 5.5 +/- 0.1 nM | IL-1α-induced in human synovial cells | [13] |

Beyond Cyclooxygenase: Modulation of Arachidonic Acid Metabolism

While COX inhibition is the principal mechanism, evidence suggests that indomethacin can also influence other aspects of arachidonic acid metabolism, which may contribute to its overall pharmacological profile and side effects.

Inhibition of Phospholipase A2 (PLA2)

Some studies have indicated that indomethacin can inhibit phospholipase A2 (PLA2), the enzyme responsible for releasing arachidonic acid from the cell membrane's phospholipids.[7][14][15] By reducing the availability of the substrate for COX enzymes, PLA2 inhibition would represent an additional, upstream mechanism for decreasing prostaglandin synthesis.[15] One study identified a novel binding site for indomethacin on PLA2, distinct from the catalytic site, which blocks both its enzymatic and anti-coagulant activities.[16]

Shunting of Arachidonic Acid to the Lipoxygenase Pathway

By blocking the COX pathway, indomethacin can lead to an increased availability of arachidonic acid for other metabolic pathways, notably the lipoxygenase (LOX) pathway.[1][17] This can result in an increased production of leukotrienes, which are also potent inflammatory mediators.[17] This "shunting" effect may explain certain adverse reactions to indomethacin, such as the exacerbation of respiratory symptoms in some individuals.[1]

Visualizing the Molecular Interactions and Pathways

To better understand the complex interplay of molecules involved in prostaglandin synthesis and its inhibition by indomethacin, the following diagrams illustrate the key signaling pathways and experimental workflows.

Caption: Prostaglandin synthesis pathway and sites of indomethacin inhibition.

Caption: Workflow for an in vitro COX inhibition enzymatic assay.

Caption: Workflow for a human whole blood assay to assess COX-1/COX-2 selectivity.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize the inhibitory effects of indomethacin on prostaglandin synthesis. Specific parameters may need to be optimized based on the experimental setup.

In Vitro Cyclooxygenase (COX) Enzymatic Assay

This assay directly measures the inhibitory effect of a compound on purified COX enzymes.[18]

Objective: To determine the IC50 values of indomethacin against purified COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Preparation: Use purified ovine or human recombinant COX-1 and COX-2 enzymes.

-

Reaction Mixture Preparation: In a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0), combine the enzyme, a heme cofactor, and other necessary co-factors (e.g., L-epinephrine, reduced glutathione).[19]

-

Inhibitor Addition: Add various concentrations of indomethacin (or a vehicle control) to the reaction mixture.

-

Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at 37°C to allow for time-dependent inhibition.[12]

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

-

Incubation: Incubate the reaction mixture for a specific time (e.g., 30 seconds to 2 minutes) at 37°C.[9]

-

Reaction Termination: Stop the reaction using a suitable agent (e.g., a strong acid).

-

Quantification of Product: Quantify the amount of prostaglandin produced (e.g., PGE2 or PGF2α) using methods such as enzyme immunoassay (EIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18]

-

Data Analysis: Calculate the IC50 value by determining the concentration of indomethacin that causes a 50% reduction in prostaglandin production compared to the vehicle control.

Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This ex vivo assay provides a more physiologically relevant model for assessing the COX-inhibitory activity of compounds in a complex biological matrix.[18][20]

Objective: To determine the IC50 values of indomethacin against COX-1 and COX-2 in a human whole blood matrix.

Methodology:

-

Blood Collection: Collect fresh venous blood from healthy volunteers into heparinized tubes.

-

Incubation with Test Compound: Aliquot the whole blood and incubate with various concentrations of indomethacin or a vehicle control for a predetermined period (e.g., 15-60 minutes) at 37°C.[18]

-

COX-1 Activity Measurement (Thromboxane B2 Production):

-

To assess COX-1 activity, allow the blood samples to clot for 60 minutes at 37°C. This process stimulates platelet aggregation and the production of thromboxane A2 (TxA2), a COX-1-dependent product, which is rapidly converted to its stable metabolite, thromboxane B2 (TxB2).[18]

-

Centrifuge the samples to separate the serum.

-

Quantify the concentration of TxB2 in the serum using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

-

COX-2 Activity Measurement (Prostaglandin E2 Production):

-

To measure COX-2 activity, stimulate the whole blood aliquots with lipopolysaccharide (LPS) for 24 hours to induce the expression of COX-2 in monocytes.[18]

-

Following LPS stimulation, add the test compound and incubate.

-

Separate the plasma by centrifugation.

-

Quantify the concentration of prostaglandin E2 (PGE2), a major product of COX-2 activity, by ELISA.

-

-

Data Analysis: Calculate the percentage of inhibition of TxB2 (for COX-1) and PGE2 (for COX-2) production for each concentration of the test compound relative to the vehicle control. Determine the IC50 values from the resulting concentration-response curves.

Cellular Assay for Prostaglandin Production Inhibition

This assay measures the effect of a compound on prostaglandin production in a cellular context, often using cell lines that express COX enzymes.

Objective: To evaluate the inhibitory effect of indomethacin on prostaglandin E2 (PGE2) production in cultured cells.

Methodology:

-

Cell Culture: Culture a suitable cell line (e.g., RAW 264.7 macrophages, A549 lung carcinoma cells, or human articular chondrocytes) in appropriate media until they reach a desired confluency.[11][20][21]

-

Cell Stimulation (for COX-2): To assess COX-2 inhibition, stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) or interleukin-1 (IL-1) to induce COX-2 expression.[11][21] For COX-1 activity, unstimulated cells can be used.[11]

-

Treatment with Indomethacin: Treat the cells with various concentrations of indomethacin or a vehicle control and incubate for a specific duration.

-

Sample Collection: Collect the cell culture supernatant.

-

PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using an ELISA kit.

-

Data Analysis: Calculate the percentage of PGE2 inhibition at each indomethacin concentration relative to the stimulated (or unstimulated) control and determine the IC50 value.

-

Cytotoxicity Assay: It is crucial to perform a parallel cytotoxicity assay (e.g., MTT or LDH assay) to ensure that the observed decrease in prostaglandin production is due to enzyme inhibition and not a result of drug-induced cell death.[21]

Conclusion

Indomethacin's potent anti-inflammatory, analgesic, and antipyretic properties are unequivocally linked to its robust inhibition of prostaglandin synthesis. Its primary mechanism of action involves the non-selective blockade of COX-1 and COX-2 enzymes, thereby preventing the conversion of arachidonic acid into pro-inflammatory prostaglandins. While additional effects on other components of the arachidonic acid cascade, such as phospholipase A2, may also contribute to its pharmacological profile, the inhibition of cyclooxygenases remains the cornerstone of its therapeutic utility. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of indomethacin and other novel anti-inflammatory agents, facilitating a deeper understanding of their mechanisms and aiding in the development of more targeted and effective therapies.

References

- 1. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Indomethacin? [synapse.patsnap.com]

- 3. Understanding How Indomethacin Works for Effective Pain Relief - Los Angeles Hub [wdch10.laphil.com]

- 4. bio.libretexts.org [bio.libretexts.org]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Prostaglandin - Wikipedia [en.wikipedia.org]

- 7. Indomethacin | C19H16ClNO4 | CID 3715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Inhibitory effects of diclofenac and indomethacin on interleukin-1-induced changes in PGE2 release. A novel effect on free arachidonic acid levels in human synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Activation of phospholipase A2 is involved in indomethacin-induced damage in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Low concentrations of indomethacin inhibit phospholipase A2 of rabbit polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Simultaneous inhibition of anti-coagulation and inflammation: crystal structure of phospholipase A2 complexed with indomethacin at 1.4 A resolution reveals the presence of the new common ligand-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effect of indomethacin on arachidonic acid metabolism in human leukocytes stimulated ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Inhibition of Prostaglandin E2 Production by Anti-inflammatory Hypericum perforatum Extracts and Constituents in RAW264.7 Mouse Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]

Indomethacin: A Technical Guide to its Non-Selective Inhibition of Cyclooxygenase-1 and Cyclooxygenase-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indomethacin (B1671933), a potent non-steroidal anti-inflammatory drug (NSAID), has been a cornerstone in the management of pain and inflammation for decades.[1][2][3][4] Its therapeutic efficacy is intrinsically linked to its primary mechanism of action: the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[5][6][7] This technical guide provides an in-depth exploration of indomethacin's interaction with these isoenzymes, detailing its mechanism of action, inhibitory potency, and the downstream effects on cellular signaling. The guide further presents relevant experimental protocols for assessing COX inhibition and summarizes key pharmacokinetic parameters, offering a comprehensive resource for researchers in pharmacology and drug development.

Mechanism of Action: Dual Inhibition of COX Isoforms

Indomethacin exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the synthesis of prostaglandins (B1171923).[2] It achieves this by blocking the activity of the cyclooxygenase enzymes, COX-1 and COX-2, which are responsible for converting arachidonic acid into prostaglandin (B15479496) H2 (PGH2), the precursor to various prostaglandins and thromboxanes.[6][8]

-

COX-1: This isoform is constitutively expressed in most tissues and is involved in producing prostaglandins that mediate essential physiological functions, such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and facilitating platelet aggregation.[9]

-

COX-2: In most tissues, COX-2 is an inducible enzyme, with its expression being upregulated by inflammatory stimuli such as cytokines, mitogens, and endotoxins.[9] The prostaglandins produced by COX-2 are key mediators of inflammation, pain, and fever.[6][9]

Indomethacin is characterized as a potent, time-dependent, and functionally irreversible inhibitor of both COX isoforms.[9][10][11] Its binding to the COX active site is a critical determinant of its inhibitory activity. The crystal structure of indomethacin complexed with COX-2 reveals that the carboxyl group of the inhibitor forms hydrogen bonds and ion pairs with key amino acid residues, including Tyr-355 and Arg-120, at the base of the active site.[9] Furthermore, a small hydrophobic pocket within the active site, formed by residues such as Ala-527, Val-349, Ser-530, and Leu-531, accommodates the 2'-methyl group of indomethacin, which is a crucial factor in its time-dependent inhibition.[11]

Signaling Pathway: The Arachidonic Acid Cascade

The following diagram illustrates the central role of COX-1 and COX-2 in the arachidonic acid cascade and the inhibitory action of indomethacin.

Quantitative Data: Inhibitory Potency

The inhibitory potency of indomethacin against COX-1 and COX-2 is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes reported IC50 values from various studies. It is important to note that these values can vary depending on the specific experimental conditions, such as the source of the enzyme and the assay methodology.

| Enzyme | IC50 Value (nM) | Reference(s) |

| COX-1 | 18, 27, 63, 230 | [9][12][13][14][15] |

| COX-2 | 26, 127, 180, 310, 480, 630 | [9][10][12][13][14][15][16] |

Indomethacin generally exhibits a higher potency for COX-1 over COX-2.[9]

Experimental Protocols: In Vitro COX Inhibition Assay

The determination of a compound's inhibitory effect on COX-1 and COX-2 is a fundamental step in its pharmacological characterization. A common method involves measuring the production of prostaglandin E2 (PGE2) in an in vitro setting.

General Protocol for COX Inhibition Assay

-

Enzyme Preparation: Purified recombinant human or ovine COX-1 or COX-2 enzymes are used.

-

Compound Preparation: A stock solution of indomethacin is prepared, typically in DMSO, and then serially diluted to obtain a range of concentrations.

-

Reaction Mixture: The assay is performed in a suitable buffer (e.g., Tris-HCl) containing necessary co-factors such as hematin (B1673048) and glutathione.

-

Pre-incubation: The enzyme is pre-incubated with either the vehicle control (DMSO) or varying concentrations of indomethacin for a specified period at a controlled temperature (e.g., 37°C) to allow for time-dependent inhibition.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

-

Reaction Termination: After a defined incubation time, the reaction is stopped, often by the addition of an acid.

-

Quantification of Prostaglandin Production: The amount of PGE2 produced is quantified using a validated method, such as an enzyme immunoassay (EIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14][17]

-

Data Analysis: The percentage of inhibition at each indomethacin concentration is calculated relative to the vehicle control. The IC50 value is then determined by non-linear regression analysis of the concentration-response curve.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for an in vitro COX inhibition assay.

Pharmacokinetics of Indomethacin

The clinical efficacy and safety profile of indomethacin are influenced by its pharmacokinetic properties.

-

Absorption: Indomethacin is rapidly and almost completely absorbed following oral administration, with peak plasma concentrations typically reached within 1 to 2 hours.[18] Its bioavailability is approximately 100%.[2]

-

Distribution: It is highly bound to plasma proteins (around 90%), primarily albumin.[18] Due to its high lipid solubility, indomethacin readily crosses the blood-brain barrier and also distributes into the synovial fluid.[2][18]

-

Metabolism: Indomethacin undergoes extensive metabolism in the liver, primarily through O-demethylation and N-deacylation.[2][18] The major metabolites are largely inactive.[18] The drug also enters into enterohepatic circulation.[2]

-

Excretion: Approximately 60% of an administered dose is excreted in the urine, mainly as glucuronide conjugates, while the remainder is eliminated in the feces after biliary secretion.[2][18] The elimination half-life is variable, generally ranging from 4.5 to 10 hours, which can be attributed to enterohepatic circulation.[1][3]

Clinical Implications and Side Effects

The non-selective inhibition of both COX-1 and COX-2 underlies both the therapeutic benefits and the adverse effects of indomethacin.

-

Therapeutic Effects: The inhibition of COX-2 is primarily responsible for the anti-inflammatory and analgesic properties of indomethacin.[9]

-

Adverse Effects: The concurrent inhibition of COX-1 can lead to a range of side effects, most notably gastrointestinal complications such as ulceration and bleeding, due to the disruption of the protective prostaglandin synthesis in the gastric mucosa.[9][19] Other potential side effects include renal toxicity and an increased risk of cardiovascular events.[1]

Conclusion

Indomethacin remains a significant therapeutic agent due to its potent, non-selective inhibition of COX-1 and COX-2. A thorough understanding of its mechanism of action, inhibitory profile, and pharmacokinetics is crucial for its appropriate clinical use and for the development of novel anti-inflammatory drugs with improved safety profiles. This guide provides a detailed overview of the core technical aspects of indomethacin's interaction with its enzymatic targets, serving as a valuable resource for the scientific community.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. wjpmr.com [wjpmr.com]

- 4. brainkart.com [brainkart.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Ibuprofen - Wikipedia [en.wikipedia.org]

- 7. Non-selective COX inhibitor: Significance and symbolism [wisdomlib.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Molecular basis of the time-dependent inhibition of cyclooxygenases by indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. apexbt.com [apexbt.com]

- 16. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Clinical Pharmacokinetics of indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. droracle.ai [droracle.ai]

Navigating the Preclinical Journey of Indomethacin: A Technical Guide to its Pharmacokinetics and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of the non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933) in key preclinical models. Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate in animals is a cornerstone of translational science, offering critical insights into its potential clinical efficacy and safety. This document summarizes quantitative data, details experimental methodologies, and visualizes key processes to support drug development professionals in their research.

Executive Summary

Indomethacin, a potent cyclooxygenase (COX) inhibitor, is widely used for its anti-inflammatory and analgesic properties.[1] Its preclinical pharmacokinetic profile has been characterized in various species, revealing generally rapid absorption and extensive metabolism. This guide consolidates data from multiple studies to provide a comparative analysis of indomethacin's behavior in rodents, canines, and other relevant preclinical species. Key findings indicate that while oral bioavailability is generally good, it can be influenced by formulation and enterohepatic recirculation.[2][3][4] Metabolism, primarily through O-demethylation and glucuronidation, shows significant inter-species variability, a crucial consideration for extrapolating preclinical data to humans.[1][5][6]

Pharmacokinetic Parameters in Preclinical Models

The following tables summarize the key pharmacokinetic parameters of indomethacin in various preclinical models, providing a comparative view across different species, administration routes, and formulations.

Table 1: Pharmacokinetic Parameters of Indomethacin in Rodents (Rats and Mice)

| Species | Strain | Dose (mg/kg) | Route of Administration | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Bioavailability (%) | Reference |

| Rat | Wistar | 5 | Oral | - | Prolonged with cigarette smoke | Decreased with cigarette smoke | - | - | [7] |

| Rat | Sprague-Dawley | 22.5 | Oral (Suspension) | - | - | - | - | - | [8] |

| Rat | Sprague-Dawley | 22.5 | Oral (SES*) | - | - | 57% increase vs. suspension | - | - | [8] |

| Rat | - | 3 | Oral (Oily Solution) | 23.83 ± 3.66 | - | 151.50 ± 33.14 | - | - | [9] |

| Rat | - | 3 | Oral (SNEDDF**) | 130.45 ± 4.84 | - | 792.17 ± 68.44 | - | >500% increase vs. oily solution | [9][10] |

| Rat | Wistar | - | Intraperitoneal | - | - | - | - | - | [11] |

| Rat | - | - | Intravenous | - | - | - | - | 100 | [7] |

| Rat | - | - | Intrarectal | - | - | - | - | - | [7] |

| Mouse | BALB/c, C57Bl/6, C3H/HeJ | 0.075-0.1/day | - | - | - | - | - | - | [12] |

*SES: Self-Emulsifying System **SNEDDF: Self-Nanoemulsifying Drug Delivery Formulation

Table 2: Pharmacokinetic Parameters of Indomethacin in Other Preclinical Species

| Species | Dose | Route of Administration | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Bioavailability (%) | Reference |

| Cattle | - | - | - | - | - | - | - | [13] |

| Pig | 1% gel | Topical | 32 (non-assisted) | - | - | - | - | [14] |

| Pig | 1% gel | Topical (Iontophoresis) | 82 | - | - | - | - | [14] |

| Rabbit | 7.5 mg/kg | Intravenous | - | - | - | - | - | [15] |

| Broiler Chickens | 2 mg/kg | Intravenous | - | - | - | 1.0 | 100 | [16] |

| Broiler Chickens | 2 mg/kg | Oral | - | - | - | ~3.0 | - | [16] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. Below are outlines of typical experimental protocols used in the preclinical evaluation of indomethacin.

In Vivo Pharmacokinetic Studies in Rats

A common preclinical model for assessing the pharmacokinetics of orally administered drugs involves the following steps:

-

Animal Model: Male Wistar or Sprague-Dawley rats are often used.[7][8][11]

-

Dosing:

-

Oral Administration: Indomethacin is administered via oral gavage, often as a suspension in a vehicle like methyl cellulose (B213188) or in specialized formulations such as self-emulsifying systems.[8][9] Doses can range from 3 to 22.5 mg/kg.[8][9]

-

Intravenous Administration: A solution of indomethacin is injected into a cannulated vein (e.g., femoral or jugular vein) to determine absolute bioavailability.[7]

-

Intrarectal Administration: Formulations can be administered rectally to assess this alternative route of absorption.[7]

-

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing, typically from the tail vein or via a cannula.[17]

-

Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.

-

Bioanalytical Method: Plasma concentrations of indomethacin and its metabolites are quantified using a validated high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS) method.[3][18]

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software to determine key parameters such as Cmax, Tmax, AUC, and half-life.

In Vitro Metabolism Studies using Liver Microsomes

To investigate the metabolic pathways and potential for drug-drug interactions, in vitro studies with liver microsomes are conducted:

-

Microsome Source: Liver microsomes are prepared from different species (e.g., mouse, rat, human) to assess inter-species differences in metabolism.[5][6]

-

Incubation:

-

Indomethacin is pre-incubated with liver microsomes (e.g., 0.5 mg/mL protein concentration) at 37°C.[5]

-

The reaction is initiated by adding a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH)-regenerating system.[5][11]

-

Samples are incubated for various time periods.

-

-

Metabolite Identification: The reaction mixture is analyzed by LC-MS/MS to identify and quantify the formation of metabolites, such as O-desmethyl-indomethacin.[5]

-

Enzyme Kinetics: By varying the substrate concentration, kinetic parameters like the Michaelis-Menten constant (KM) and maximum velocity (Vmax) can be determined to characterize the enzymes responsible for metabolism.[1][6]

Key Processes and Pathways

Visualizing the complex processes involved in drug disposition can aid in understanding and communication. The following diagrams, generated using Graphviz, illustrate key experimental workflows and metabolic pathways for indomethacin.

Experimental Workflow for a Preclinical Pharmacokinetic Study

References

- 1. wjpmr.com [wjpmr.com]

- 2. Pharmacokinetics of indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indomethacin Pharmacokinetics and Pharmacodynamics in Pregnancies with Preterm Labor: The Need for Dose-Ranging Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic overview of indomethacin and sustained-release indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative in vitro metabolism of phospho-tyrosol-indomethacin by mice, rats and humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytochrome P450 2C9 catalyzes indomethacin O-demethylation in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of cigarette smoke on pharmacokinetics of oral, intrarectal, or intravenous indomethacin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enhanced absorption of indomethacin after oral or rectal administration of a self-emulsifying system containing indomethacin to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ajbasweb.com [ajbasweb.com]

- 10. researchgate.net [researchgate.net]

- 11. Multiple mechanisms in indomethacin-induced impairment of hepatic cytochrome P450 enzymes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Indomethacin induces the suppression of plasma neutral proteinase activity in mice: possible relationship to efficacy as an anti-inflammatory drug and induction of alterations in the immune system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of indomethacin in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Spontaneous and forced cutaneous absorption of indomethacin in pigs and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics of indomethacin i.m. in blood, synovial fluid, synovial membrane, muscle, fat, bone, and spinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics of indomethacin in poultry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Gastrointestinal safety and therapeutic efficacy of parenterally administered phosphatidylcholine-associated indomethacin in rodent model systems - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the In Vitro Anti-Inflammatory Mechanisms of Indomethacin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in vitro anti-inflammatory properties of indomethacin (B1671933), a potent nonsteroidal anti-inflammatory drug (NSAID). We delve into its primary mechanisms of action, present key quantitative data from various studies, and offer detailed experimental protocols for assessing its efficacy in a laboratory setting. This document is designed to equip researchers with the foundational knowledge and practical methodologies required to investigate indomethacin and similar compounds in the drug discovery and development pipeline.

Core Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

Indomethacin exerts its principal anti-inflammatory effects through the non-selective inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][2] These enzymes are pivotal in the inflammatory cascade as they catalyze the conversion of arachidonic acid into prostaglandins (B1171923) (PGs), which are key mediators of inflammation, pain, and fever. By blocking the action of COX enzymes, indomethacin effectively reduces the production of these pro-inflammatory prostaglandins.[3][4]

Quantitative Analysis of COX Inhibition

The inhibitory potency of indomethacin against COX-1 and COX-2 is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes IC50 values reported in various in vitro studies.

| Enzyme | IC50 Value | Cell Line/System | Reference |

| COX-1 | 0.1 µg/mL | Not Specified | [1] |

| 230 nM | Not Specified | [2] | |

| 27 nM | Ovine COX-1 (purified) | [5] | |

| COX-2 | 5 µg/mL | Not Specified | [1] |

| 630 nM | Not Specified | [2] | |

| 127 nM | Murine COX-2 (purified) | [5] | |

| 180 nM | Human COX-2 (purified) | [5] |

Modulation of Inflammatory Signaling Pathways

Beyond direct enzyme inhibition, indomethacin influences several key signaling pathways involved in the inflammatory response.

Prostaglandin (B15479496) E2 (PGE2) Synthesis Inhibition

As a direct consequence of COX inhibition, indomethacin significantly reduces the synthesis of Prostaglandin E2 (PGE2), a key mediator of inflammation and pain.[3] Studies have demonstrated a dose-dependent inhibition of PGE2 production in various cell types. For instance, in C6 glioma cells, indomethacin at concentrations of 2 µM and 4 µM effectively inhibited PGE2 synthesis after 4 and 2 hours of incubation, respectively. An 8 µM concentration showed inhibition within 1 hour, which was sustained for over 24 hours.[3]

Regulation of NF-κB Signaling

Indomethacin has been shown to modulate the activity of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[6][7] By inhibiting NF-κB activation, indomethacin can suppress the downstream inflammatory cascade.[8] This effect is considered a COX-independent mechanism of its anti-inflammatory action.[9]

Activation of Peroxisome Proliferator-Activated Receptors (PPARs)

Interestingly, indomethacin can also act as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ.[10][11][12][13][14] The activation of PPARs, especially PPARγ, is associated with anti-inflammatory effects, suggesting another layer to indomethacin's mechanism of action beyond COX inhibition.[10][12]

Impact on Cytokine and Nitric Oxide Production

Indomethacin's anti-inflammatory profile is further characterized by its ability to modulate the production of key inflammatory mediators such as cytokines and nitric oxide.

Cytokine Production

Indomethacin can influence the production of various pro- and anti-inflammatory cytokines. In lipopolysaccharide (LPS)-stimulated whole blood, indomethacin reduced the production of IL-6, IL-1β, and the anti-inflammatory cytokine IL-10.[15] In a study using LPS-stimulated murine macrophages, an optimal dose of 10 µg/mL of indomethacin was shown to decrease the levels of IL-6, IL-10, and TNF-α.[16][17][18] However, the effect of indomethacin on cytokine production can be complex and cell-type specific. For instance, in one study, while indomethacin inhibited LPS-induced IL-6 and IL-1β, it was also observed to increase the production of TNF-α in adult peripheral blood mononuclear cells.[19]

Nitric Oxide (NO) Production

The effect of indomethacin on nitric oxide (NO) production, another important inflammatory mediator, is also a subject of investigation. While the provided search results do not offer specific quantitative data on indomethacin's direct inhibition of NO production in vitro, the general methodologies for measuring NO are well-established.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays to evaluate the anti-inflammatory properties of indomethacin.

In Vitro COX Inhibition Assay (Fluorometric)

This assay determines the IC50 values of a test compound for both COX-1 and COX-2 enzymes by measuring the peroxidase activity of cyclooxygenase.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

COX Assay Buffer

-

COX Probe

-

Arachidonic Acid

-

Heme

-

96-well white opaque microplate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation: Prepare all reagents as per standard laboratory procedures. Dissolve indomethacin in DMSO to create a stock solution and then perform serial dilutions to the desired concentrations in COX Assay Buffer.

-

Plate Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the designated wells.

-

Inhibitor Addition: Add the various concentrations of indomethacin or a vehicle control (e.g., DMSO) to the wells.

-

Pre-incubation: Incubate the plate for 15 minutes at room temperature to facilitate the binding of the inhibitor to the enzyme.

-

Reaction Initiation: Add arachidonic acid to all wells to start the enzymatic reaction.

-

Measurement: Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) kinetically for 5-10 minutes at 25°C using a microplate reader.[20]

-

Data Analysis: Determine the reaction rate from the linear phase of the kinetic read. Calculate the percentage of inhibition for each indomethacin concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[20]

Cytokine Production Assay in LPS-Stimulated Macrophages

This cell-based assay measures the ability of a compound to inhibit the secretion of pro-inflammatory cytokines.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete DMEM (Dulbecco's Modified Eagle Medium)

-

Lipopolysaccharide (LPS)

-

Indomethacin

-

ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Inhibitor Treatment: Pre-treat the cells with various concentrations of indomethacin for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubate for 24 hours.[20][21]

-

Supernatant Collection: After incubation, carefully collect the cell culture supernatant.

-

Cytokine Quantification: Measure the concentration of the target cytokine in the supernatant using a specific ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Generate a standard curve from the ELISA data. Calculate the cytokine concentration in each sample and determine the percentage of inhibition for each indomethacin concentration. Calculate the IC50 value.[21]

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies nitric oxide production by measuring its stable end-product, nitrite (B80452), in the cell culture supernatant.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Indomethacin

-

Griess Reagent (contains sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)

-

Sodium nitrite (for standard curve)

-

96-well plate

Procedure:

-

Cell Culture and Treatment: Seed and treat RAW 264.7 cells with indomethacin and LPS as described in the cytokine production assay.

-

Supernatant Collection: After the 24-hour incubation, collect the cell culture supernatant.

-

Standard Curve Preparation: Prepare a series of sodium nitrite standards in the cell culture medium.

-

Griess Reaction: In a new 96-well plate, add a specific volume of the collected supernatant and the nitrite standards to separate wells. Add an equal volume of Griess reagent to each well.

-

Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at approximately 540 nm using a microplate reader.[22][23][24]

-

Data Analysis: Create a standard curve by plotting the absorbance of the sodium nitrite standards against their concentrations. Determine the nitrite concentration in the samples from this curve and calculate the percentage of inhibition of NO production for each indomethacin concentration.

Visualizing the Mechanisms and Workflows

To better illustrate the complex biological pathways and experimental procedures involved in the investigation of indomethacin, the following diagrams have been generated using the DOT language.

Caption: Indomethacin's inhibition of the COX pathway.

Caption: Indomethacin's modulation of the NF-κB signaling pathway.

Caption: General experimental workflow for in vitro assays.

References

- 1. selleckchem.com [selleckchem.com]

- 2. apexbt.com [apexbt.com]

- 3. Effect of aspirin and indomethacin on prostaglandin E2 synthesis in C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Indomethacin Treatment Post-irradiation Improves Mouse Parotid Salivary Gland Function via Modulation of Prostaglandin E2 Signaling [frontiersin.org]

- 5. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modulation of Nuclear Factor-κB Activity by Indomethacin Influences Aβ Levels but Not Aβ Precursor Protein Metabolism in a Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modulation of nuclear factor-kappa B activity by indomethacin influences A beta levels but not A beta precursor protein metabolism in a model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. Activation of peroxisome proliferator-activated receptor isoforms and inhibition of prostaglandin H(2) synthases by ibuprofen, naproxen, and indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Peroxisome proliferator-activated receptors alpha and gamma are activated by indomethacin and other non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Peroxisome Proliferator-activated Receptors α and γ Are Activated by Indomethacin and Other Non-steroidal Anti-inflammatory Drugs* | Semantic Scholar [semanticscholar.org]

- 14. Peroxisome proliferator-activated receptors alpha and gamma are activated by indomethacin and other non-steroidal anti-inflammatory drugs. | Semantic Scholar [semanticscholar.org]

- 15. Interaction of indomethacin with cytokine production in whole blood. Potential mechanism for a brain-protective effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mednexus.org [mednexus.org]

- 17. The combination of ciprofloxacin and indomethacin suppresses the level of inflammatory cytokines secreted by macrophages in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Effect of indomethacin on IL-1beta, IL-6 and TNFalpha production by mononuclear cells of preterm newborns and adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. benchchem.com [benchchem.com]

Unveiling the Core Efficacy of Indomethacin: An In-depth Technical Guide to its Analgesic and Antipyretic Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the analgesic and antipyretic effects of indomethacin (B1671933), a potent non-steroidal anti-inflammatory drug (NSAID). This document delves into the core mechanisms of action, detailed experimental protocols for its evaluation, and quantitative data on its efficacy. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Mechanism of Action: Inhibition of Prostaglandin (B15479496) Synthesis

Indomethacin exerts its analgesic, antipyretic, and anti-inflammatory effects primarily through the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[3][4] By blocking the action of COX enzymes, indomethacin effectively reduces the production of prostaglandins, thereby alleviating pain and reducing fever.[1][2]

Indomethacin has been shown to be a potent inhibitor of both COX isoforms, with IC50 values of approximately 230 nM for human COX-1 and 630 nM for human COX-2.[2] Another study reported IC50 values of 27 nM for ovine COX-1, and 127 nM and 180 nM for murine and human COX-2, respectively.[5]

Signaling Pathway of Indomethacin's Action

The analgesic and antipyretic effects of indomethacin are a direct consequence of its interference with the prostaglandin E2 (PGE2) signaling pathway. In response to inflammatory stimuli or pyrogens, the synthesis of PGE2 is upregulated. PGE2 then acts on its specific receptors, leading to the sensitization of nociceptors (pain-sensing neurons) and an elevation of the hypothalamic set-point for body temperature, resulting in fever.[4][6][7] Indomethacin's inhibition of COX enzymes curtails the production of PGE2, thus preventing these downstream effects.

Quantitative Analysis of Efficacy

The analgesic and antipyretic potency of indomethacin has been quantified in numerous preclinical studies. The following tables summarize key efficacy data from various experimental models.

Analgesic Efficacy

| Experimental Model | Animal Species | Route of Administration | Indomethacin Dose | Efficacy Metric | Result | Citation |

| Acetic Acid-Induced Writhing | Mice | Intraperitoneal (i.p.) | 10 mg/kg | % Inhibition of Writhing | 51.23% | [8] |

| Carrageenan-Induced Paw Edema | Rats | Intraperitoneal (i.p.) | 5 mg/kg | Inhibition of Edema | Significant | [3][9] |

| Carrageenan-Induced Paw Edema | Rats | Per os (p.o.) | 1, 2, 4, 8 mg/kg | ED50 | Not explicitly stated, but 2 and 4 mg/kg showed comparable activity to active extracts. | [10][11] |

| Kaolin-Induced Writhing | Mice | Per os (p.o.) | 0.5 mg/kg | Reduction in Writhing | Significant | [12] |

| Formalin Test (Second Phase) | Mice | Intraperitoneal (i.p.) | 10 mg/kg | Reduction in Nociceptive Response | Significant | [13] |

| Hot Plate Test (Modified) | Rats | Intraperitoneal (i.p.) | 4 mg/kg | Inhibition of Hyperalgesia | Significant | [3] |

Antipyretic Efficacy

| Experimental Model | Animal Species | Route of Administration | Indomethacin Dose | Efficacy Metric | Result | Citation |

| Brewer's Yeast-Induced Pyrexia | Rats | Not Specified | Not Specified | Reduction in Temperature | Effective | [14][15] |

| Leucocytic Pyrogen-Induced Fever | Cats | Not Specified | 5-40 µg/kg | Inhibition of Pyrogenic Effect | Significant | [9] |

| LPS-Induced Fever | Rats | Intraperitoneal (i.p.) | Not Specified | Reduction in Fever | Effective | [16] |

| Cytokine (IL-1β, IL-6, TNF-α)-Induced Fever | Rats | Intraperitoneal (i.p.) | Not Specified | Reduction in Fever | Effective | [16] |

| Burn Injury-Induced Fever | Rats | Intraperitoneal (i.p.) | Not Specified | Elimination of Chronic Temperature Increase | Significant | [10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are standardized protocols for key experiments used to evaluate the analgesic and antipyretic effects of indomethacin.

Analgesic Models

This model assesses visceral pain.

-

Animals: Male Swiss albino mice.

-

Procedure:

-

Animals are randomly divided into control and treatment groups.

-

The test compound (indomethacin) or vehicle is administered, typically intraperitoneally (i.p.).

-

After a set pre-treatment time (e.g., 30 minutes), a 0.6% solution of acetic acid is injected i.p. to induce writhing (a characteristic stretching and constriction of the abdomen).

-

The number of writhes is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.

-

-

Endpoint: The percentage inhibition of writhing in the treated groups compared to the control group is calculated.[17]

This model is widely used to evaluate acute inflammation and peripheral analgesia.

-

Animals: Male Wistar or Sprague-Dawley rats.

-

Procedure:

-

The basal paw volume of the rats is measured using a plethysmometer.

-

The test compound (indomethacin) or vehicle is administered (e.g., i.p. or p.o.).

-

After a pre-treatment period (e.g., 30-60 minutes), 0.1 mL of a 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

-

Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

-

Endpoint: The increase in paw volume (edema) is calculated, and the percentage inhibition of edema by the test compound is determined.[3][18][19]

This test measures the central analgesic activity of a compound.

-

Animals: Male Swiss albino mice.

-

Procedure:

-

The baseline reaction time of the mice to a thermal stimulus is determined by placing them on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C). The time taken for the mouse to lick its paws or jump is recorded as the latency time. A cut-off time is set to prevent tissue damage.

-

The test compound (indomethacin) or vehicle is administered.

-

The latency time is measured again at different time intervals after drug administration.

-

-

Endpoint: An increase in the latency time indicates an analgesic effect.

This model assesses both neurogenic and inflammatory pain.

-

Animals: Male Wistar or Sprague-Dawley rats.

-

Procedure:

-

The test compound (indomethacin) or vehicle is administered.

-

After a pre-treatment period, a small volume (e.g., 50 µL) of a dilute formalin solution (e.g., 2.5%) is injected into the plantar surface of one hind paw.

-

The amount of time the animal spends licking the injected paw is recorded in two distinct phases: the early phase (0-5 minutes post-injection, representing direct nociceptor activation) and the late phase (15-30 minutes post-injection, representing inflammatory pain).

-

-

Endpoint: A reduction in the licking time in either phase indicates an analgesic effect.[20]

Antipyretic Model

This is a standard model for inducing fever in rodents.

-

Animals: Male Wistar or Sprague-Dawley rats.

-

Procedure:

-

The basal rectal temperature of the rats is recorded.

-

A 15-20% suspension of Brewer's yeast in saline is injected subcutaneously into the dorsal region of the rats.

-

After a period of time (e.g., 18 hours) to allow for fever development, the rectal temperature is measured again to confirm pyrexia.

-

The test compound (indomethacin) or vehicle is administered.

-

Rectal temperature is recorded at regular intervals (e.g., every 30 or 60 minutes) for several hours.

-

-

Endpoint: The reduction in rectal temperature compared to the pyretic control group indicates the antipyretic activity.[14][15]

Experimental and Logical Workflow

The evaluation of indomethacin's analgesic and antipyretic properties typically follows a structured workflow, from initial screening to more detailed mechanistic studies.

Conclusion

Indomethacin is a well-established and potent NSAID with significant analgesic and antipyretic properties. Its mechanism of action, centered on the non-selective inhibition of COX-1 and COX-2 and the subsequent reduction in prostaglandin synthesis, is well-documented. The experimental models and protocols outlined in this guide provide a robust framework for the continued investigation and characterization of indomethacin and novel analgesic and antipyretic compounds. The quantitative data presented underscore its efficacy across a range of preclinical models, solidifying its importance as a reference compound in pain and fever research. This technical guide serves as a comprehensive resource for scientists and researchers, facilitating a deeper understanding of indomethacin's core pharmacological effects and aiding in the development of future therapeutics.

References

- 1. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 2. DOT Language | Graphviz [graphviz.org]

- 3. A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of chronopharmacodynamics of indomethacin by the kaolin-induced pain model in mice [pubmed.ncbi.nlm.nih.gov]

- 5. devtoolsdaily.com [devtoolsdaily.com]

- 6. farm.ucl.ac.be [farm.ucl.ac.be]

- 7. GraphViz Examples and Tutorial [graphs.grevian.org]

- 8. Graphviz dot examples · GitHub [gist.github.com]

- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. tandfonline.com [tandfonline.com]

- 12. dol.inf.br [dol.inf.br]

- 13. Analgesic and Anti-Inflammatory Activities of Methanol Extract of Cissus repens in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medium.com [medium.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Standardization of the rat paw formalin test for the evaluation of analgesics | Semantic Scholar [semanticscholar.org]

- 19. Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Research SOP: EVALUATION OF ANALGESIC POTENTIAL OF TEST COMPOUND(S) USING FORMALIN TEST IN EXPERIMENTAL ANIMALS [researchsop.com]

Indomethacin: A Repurposed Molecule with Antiviral and Anticancer Potential

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Indomethacin (B1671933), a well-established nonsteroidal anti-inflammatory drug (NSAID), has long been utilized for its potent anti-inflammatory and analgesic properties. Beyond its conventional use, a growing body of preclinical and clinical research has illuminated its potential as a broad-spectrum antiviral and anticancer agent. This technical guide provides an in-depth overview of the current understanding of indomethacin's antiviral and anticancer activities, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate these properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic repurposing of indomethacin.

Introduction

The repurposing of existing drugs offers a promising and accelerated pathway for the development of new therapies. Indomethacin, a potent non-selective inhibitor of cyclooxygenase (COX) enzymes, has emerged as a compelling candidate for repurposing in virology and oncology.[1] Its established safety profile and widespread availability make it an attractive molecule for further investigation. This guide summarizes the key findings from in vitro and in vivo studies, detailing the signaling pathways modulated by indomethacin and presenting quantitative data on its efficacy against various viral pathogens and cancer cell lines.

Antiviral Properties of Indomethacin

Indomethacin has demonstrated antiviral activity against a range of RNA and DNA viruses. Its mechanisms of action are multifaceted, involving both COX-dependent and independent pathways.

Mechanism of Antiviral Action

Indomethacin's antiviral effects are not solely reliant on its COX-inhibitory activity.[2] Key mechanisms include:

-

Activation of Protein Kinase R (PKR) : Indomethacin can directly activate PKR, a key component of the innate immune response to viral infections.[3][4] Activated PKR phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global shutdown of protein synthesis, which inhibits the production of viral proteins necessary for replication.[2][3] This mechanism has been implicated in its activity against vesicular stomatitis virus (VSV).[5]

-

Inhibition of Viral RNA Synthesis : Studies on coronaviruses, including SARS-CoV and canine coronavirus (CCoV), have shown that indomethacin can block viral RNA synthesis, a critical step in the viral life cycle.[6]

-

Modulation of Host Immune Response : As an anti-inflammatory agent, indomethacin can modulate the host's immune response to viral infections, potentially mitigating the cytokine storms associated with severe viral illnesses.[6]

Quantitative Antiviral Data

The following table summarizes the in vitro antiviral activity of indomethacin against various viruses, as determined by the 50% inhibitory concentration (IC50).

| Virus | Cell Line | IC50 (µM) | Reference |

| Vesicular Stomatitis Virus (VSV) | - | 2 | [2] |

| SARS-CoV-2 | Vero E6 | 1 | [7][8] |

| Human Coronavirus 229E (HCoV-229E) | MRC-5 | 45 | [9] |

| SARS-CoV-2 | Vero CCL-81 | 12 | [10] |

| SARS-CoV | Vero | 50 | [11] |

| Canine Coronavirus (CCoV) | A72 | 5 | [11] |

| Respiratory Syncytial Virus (RSV) | HEp-2 | 4 | [12] |

| SARS-CoV-2 (in combination with Ketotifen) | Vero E6 | <6 | [13] |

| SARS-CoV-2 | Vero E6 | 100.1 | [13] |

Anticancer Properties of Indomethacin

Indomethacin's anticancer potential has been investigated in a variety of malignancies, with research highlighting its ability to inhibit cell proliferation, induce apoptosis, and suppress angiogenesis.

Mechanism of Anticancer Action

The anticancer effects of indomethacin are mediated through several signaling pathways:

-

COX-2 Inhibition and Prostaglandin (B15479496) E2 (PGE2) Synthesis : Overexpression of COX-2 is a hallmark of many cancers and leads to increased production of PGE2, which promotes tumor growth, angiogenesis, and immunosuppression.[14][15] Indomethacin, by inhibiting COX-2, reduces PGE2 levels, thereby impeding these pro-tumorigenic processes.[14][15]

-

Induction of Apoptosis : Indomethacin can induce programmed cell death in cancer cells through multiple mechanisms. It has been shown to up-regulate pro-apoptotic proteins like Bax and Bak while activating caspase-3.[1] In some cancer cell lines, indomethacin activates the death receptor-mediated apoptosis pathway, involving the activation of caspase-8 and caspase-9.[2][3] Furthermore, it can promote apoptosis through the degradation of survivin and Aurora B kinase.[16]

-

Inhibition of NF-κB Signaling : The transcription factor NF-κB plays a crucial role in cancer cell survival, proliferation, and inflammation. Indomethacin has been shown to inhibit the activation of NF-κB, contributing to its anticancer effects.[9][17] This inhibition can occur through a p38 MAP kinase-dependent mechanism.[18][19]

-

Inhibition of Angiogenesis : Indomethacin can suppress the formation of new blood vessels, a process essential for tumor growth and metastasis. This anti-angiogenic effect may be linked to the reduction of vascular endothelial growth factor (VEGF) expression.[20]

-

Attenuation of Calcium Mobilization : Research indicates that indomethacin can inhibit cancer cell migration by attenuating epidermal growth factor (EGF)-mediated calcium influx, a key determinant of cell motility.[14]

Quantitative Anticancer Data

The following table presents the in vitro anticancer activity of indomethacin and its derivatives against various cancer cell lines, expressed as the 50% inhibitory concentration (IC50).

| Cell Line | Cancer Type | Compound | IC50 | Reference |

| HCT116 | Colon Cancer | Indomethacin | 318.2 ± 12.7 µmol/L | [20] |

| HCT-116 | Colon Cancer | Indomethacin derivative 19 | 4.97 µM | [21] |

| HT-29 | Colon Cancer | Indomethacin derivative 19 | 12.78 µM | [21] |

| BxPC-3 | Pancreatic Cancer | Indomethacin derivative 19 | 9.78 µM | [21] |

| HepG2 | Liver Cancer | Indomethacin derivative 7a | 7.9 µM | [21] |

| Bel-7402/5-FU (drug-resistant) | Liver Cancer | Indomethacin conjugate 4 | 2.15 µM | [21] |

| HCT-116 | Colon Cancer | Indomethacin | 50 µg/mL | [21] |

| HT-29 | Colon Cancer | Indomethacin | 53 µg/mL | [21] |

| CACO-2 | Colon Cancer | Indomethacin | 30 µg/mL | [21] |

| SUM-229PE | Breast Cancer | Organotin indomethacin derivative | 1.3x10⁻⁷ M | [22] |

| SK-BR-3 | Breast Cancer | Organotin indomethacin derivative | 9.2x10⁻⁸ M | [22] |

| HCC1937 | Breast Cancer | Organotin indomethacin derivative | 2.8x10⁻⁸ M | [22] |

| DU-145 | Prostate Cancer | Organotin indomethacin derivative | 3.6x10⁻⁷ M | [22] |

| PC-3 | Prostate Cancer | Organotin indomethacin derivative | 9.5x10⁻⁷ M | [22] |

| HeLa | Cervical Cancer | Organotin indomethacin derivative | 9.2x10⁻⁸ M | [22] |

| MDA-MB-468 | Breast Cancer | Indomethacin-NLC | 15.7 µM | [23] |

| PC-3 | Prostate Cancer | Indomethacin-NLC | 74.1 µM | [23] |

Experimental Protocols

This section outlines the general methodologies for key experiments cited in this guide. For detailed, step-by-step protocols, readers are encouraged to consult the original research articles.

In Vitro Antiviral Assays

-

Cytopathic Effect (CPE) Assay :

-

Seed susceptible cells (e.g., Vero E6) in 96-well plates.

-

Infect cells with the virus of interest.

-

Treat infected cells with serial dilutions of indomethacin.

-

Incubate for a specified period (e.g., 48-72 hours).

-